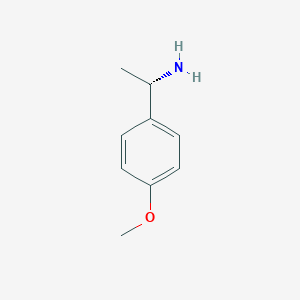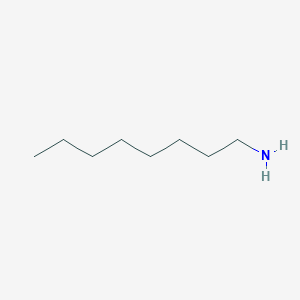
(S)-(-)-1-(4-Methoxyphenyl)ethylamine
Vue d'ensemble
Description
(-)-(-)-1-(4-Methoxyphenyl)ethylamine, also known as (-)-(1R,2R)-1-(4-methoxyphenyl)ethylamine, is a chiral amine molecule with a variety of applications in research and laboratory experiments. It is synthesized from a variety of starting materials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
Antidepressant Activity : Yardley et al. (1990) studied a series of compounds including (S)-(-)-1-(4-Methoxyphenyl)ethylamine derivatives for their potential antidepressant activity. They found that certain derivatives showed promise in rodent models for antidepressant effects (Yardley et al., 1990).
Molecular Imprinting : Luliński and Maciejewska (2013) used this compound to create imprinted polymers, exploring their binding capacities and selectivity. This research contributes to understanding the molecular recognition properties of such polymers (Luliński & Maciejewska, 2013).
Metabolic Studies : The metabolism of phenethylamine derivatives, including this compound, was investigated by Kanamori et al. (2002), identifying various metabolites and elucidating metabolic pathways in rats (Kanamori et al., 2002).
Chiral Resolution : Sakai et al. (1993) achieved the enantiomeric resolution of 1-(3-Methoxyphenyl)ethylamine using mandelic acid. This research is significant for the synthesis of enantiomerically pure pharmaceuticals (Sakai et al., 1993).
Asymmetric Synthesis : Liu et al. (2008) utilized this compound in the asymmetric addition of diethylzinc to aldehydes, demonstrating its utility in the synthesis of chiral molecules (Liu et al., 2008).
Pesticide Synthesis : Kimpe and Stevens (1991) applied this compound in the synthesis of an insecticide, highlighting its role in agricultural chemistry (Kimpe & Stevens, 1991).
Biocatalysis and Crystallization : Hülsewede et al. (2020) developed a concept for the continuous synthesis of (S)-1-(3-Methoxyphenyl)ethylamine via an integrated biocatalysis-crystallization process, which is a key intermediate for Alzheimer’s disease treatment drugs (Hülsewede et al., 2020).
Selective Separation of Biogenic Compounds : Luliński et al. (2014) applied a this compound imprinted polymer for the selective separation of tyramine, demonstrating its potential in bioanalytical applications (Luliński et al., 2014).
Propriétés
IUPAC Name |
(1S)-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDGKQNNPKXKII-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355183 | |
| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41851-59-6, 6298-96-0 | |
| Record name | (αS)-4-Methoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41851-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Methoxyphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041851596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-methoxyphenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (S)-(-)-1-(4-Methoxyphenyl)ethylamine used in chiral recognition studies?
A1: this compound, often used in its racemic form (R,S-1-(4-methoxyphenyl)ethylamine), serves as a probe molecule to understand how different systems differentiate between enantiomers (mirror image molecules). For example, researchers investigated the chiral selectivity of goat and rabbit serum albumins using a quartz crystal microbalance (QCM) biosensor. [] The study showed that both serum albumins could distinguish between (R)- and (S)-1-(4-methoxyphenyl)ethylamine, but with different preferences, indicating species-dependent chiral recognition. [] Similar studies explored its interaction with human and bovine serum albumins using spectroscopic techniques, revealing insights into binding sites and chiral discrimination mechanisms. []
Q2: Can you provide an example of this compound's use as a chiral auxiliary in asymmetric synthesis?
A2: this compound acts as a chiral auxiliary in synthesizing enantiomerically pure compounds. One study demonstrated its utility in synthesizing (R)-3-[(tert-butoxycarbonyl)amino]-2-methylenealkanoates via an asymmetric aza-Morita–Baylis–Hillman reaction. [] The reaction of (S)-1-(4-methoxyphenyl)ethylamine with 3-substituted (Z)-2-(bromomethyl)propenoates, mediated by quinidine, yielded the desired products with high enantiomeric purity. [] This highlights the compound's effectiveness in controlling the stereochemical outcome of reactions, a crucial aspect of chiral drug development.
Q3: Are there any examples of using this compound in developing synthetic methodologies for valuable building blocks?
A3: Yes, this compound has proven valuable in synthesizing enantiopure α-arylglycines, important building blocks for various pharmaceuticals and biologically active compounds. [] Researchers developed a three-component Strecker reaction where (S)-1-(4-methoxyphenyl)ethylamine reacts with sodium cyanide and different aryl-aldehydes to form diastereomerically pure (S,S)-α-aminonitriles. [] Subsequent hydrolysis of these intermediates yields the desired (S)-α-arylglycines with high enantiomeric purity. [] This method streamlines the synthesis of these essential building blocks, potentially impacting various fields, including medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)










